In Vivo Tumor Growth Inhibition: SS47 vs. Parent Kinase Inhibitor ZYF0033 in Syngeneic 4T-1 Breast Cancer Model
SS47 demonstrated markedly better inhibition of tumor growth than the parent HPK1 kinase inhibitor ZYF0033 (fimsosertib) in BALB/c mice bearing subcutaneous 4T-1 mammary carcinoma tumors . ZYF0033 is a potent HPK1 inhibitor (IC50 < 10 nM in MBP phosphorylation assay) that suppresses tumor growth through kinase inhibition alone, whereas SS47 achieves HPK1 protein degradation via CRBN-mediated ubiquitination and proteasomal clearance, eliminating both catalytic and scaffolding functions . The in vivo dosing regimen for SS47 was 10 mg/kg administered by subcutaneous injection once daily for 10 consecutive days starting from day 5 post-tumor implantation; proteasome-mediated HPK1 degradation was confirmed within 48 hours of treatment [1].
| Evidence Dimension | In vivo tumor growth inhibition in 4T-1 syngeneic mouse model |
|---|---|
| Target Compound Data | SS47 (10 mg/kg, s.c., q.d. × 10 days): Markedly better tumor growth inhibition; proteasome-mediated HPK1 degradation confirmed within 48 h |
| Comparator Or Baseline | ZYF0033 (fimsosertib, HPK1 kinase inhibitor, IC50 < 10 nM): Tumor growth inhibition; no protein degradation; ddH2O vehicle control |
| Quantified Difference | Qualitative ranking: SS47 > ZYF0033 > ddH2O control (exact tumor volume fold-change data available in primary reference figures; SS47 described as 'markedly better') |
| Conditions | 4T-1 mammary carcinoma cells subcutaneously implanted in BALB/c mice; treatment initiated day 5 post-implantation; SS47 dosed at 10 mg/kg s.c. daily |
Why This Matters
For researchers selecting an HPK1-targeting tool compound for in vivo tumor immunology studies, SS47 offers superior tumor growth suppression compared to the most widely cited HPK1 kinase inhibitor ZYF0033, providing a degradation-based mechanism that more closely recapitulates the phenotype of HPK1 genetic knockout.
- [1] MedChemExpress. SS47 Product Page. HY-146231. Accessed 2026. View Source
